molecular formula C15H18FN3O2 B2983415 1-Cyclopropanecarbonyl-4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazine CAS No. 2415456-24-3

1-Cyclopropanecarbonyl-4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazine

Cat. No.: B2983415
CAS No.: 2415456-24-3
M. Wt: 291.326
InChI Key: DFJVVVHZFKPLQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropanecarbonyl-4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazine is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, a piperazine ring, and a fluorinated pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropanecarbonyl-4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazine typically involves multiple steps, starting with the preparation of the cyclopropanecarbonyl chloride and the fluorinated pyridine derivatives. These intermediates are then reacted under controlled conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific reaction conditions and reagents used will depend on the desired transformation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and aprotic solvents.

  • Addition: Addition reactions can be facilitated by using Lewis acids or organometallic reagents.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological and chemical properties.

Scientific Research Applications

1-Cyclopropanecarbonyl-4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazine has shown potential in several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It may serve as a tool for studying biological processes, such as enzyme inhibition and receptor binding.

  • Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

  • Industry: It can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1-Cyclopropanecarbonyl-4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • Cyclopropanecarbonyl chloride

  • Fluorinated pyridine derivatives

  • Piperazine derivatives

Uniqueness: 1-Cyclopropanecarbonyl-4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazine stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

cyclopropyl-[4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2/c1-10-8-12(16)13(17-9-10)15(21)19-6-4-18(5-7-19)14(20)11-2-3-11/h8-9,11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJVVVHZFKPLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)N2CCN(CC2)C(=O)C3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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